N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Purine nucleoside phosphorylase Binding affinity Selectivity profiling

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic small-molecule sulfonamide featuring a 5-chloro-substituted phenyl ring linked to a 2-oxopyrrolidine moiety and coupled to a thiophene-2-sulfonamide group. It belongs to a chemotype explored in patent literature as part of broader pyrrolidin-2-one/oxopyrrolidine series targeting serine proteases such as Factor Xa.

Molecular Formula C14H13ClN2O3S2
Molecular Weight 356.9 g/mol
Cat. No. B14935092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Molecular FormulaC14H13ClN2O3S2
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C14H13ClN2O3S2/c15-10-5-6-12(17-7-1-3-13(17)18)11(9-10)16-22(19,20)14-4-2-8-21-14/h2,4-6,8-9,16H,1,3,7H2
InChIKeyGJKDKZHZJAGMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide – Chemical Identity and Baseline Characteristics


N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic small-molecule sulfonamide featuring a 5-chloro-substituted phenyl ring linked to a 2-oxopyrrolidine moiety and coupled to a thiophene-2-sulfonamide group [1]. It belongs to a chemotype explored in patent literature as part of broader pyrrolidin-2-one/oxopyrrolidine series targeting serine proteases such as Factor Xa [2]. However, publicly available quantitative pharmacological characterization remains sparse; the compound appears primarily in vendor catalogs and screening libraries, with limited peer-reviewed primary data.

Why N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide Cannot Be Interchanged with Generic Analogs


Within the oxopyrrolidine-sulfonamide class, minor structural modifications profoundly alter target engagement and selectivity profiles. The specific combination of a 5-chloro substituent on the central phenyl ring, the N‑linked 2‑oxopyrrolidine, and the unsubstituted thiophene‑2‑sulfonamide creates a distinct pharmacophore that differs from more elaborated clinical candidates (e.g., those bearing benzothiophene‑sulfonamide or biaryl motifs with picomolar FXa Ki values) [1]. Current binding data, though limited, indicate that this compound exhibits only micromolar affinity against a panel of unrelated targets (purine nucleoside phosphorylase, nicotinic receptors, proteasome subunits) [2], suggesting that subtle structural changes lead to dramatic shifts in potency and selectivity. Consequently, generic substitution—assuming all ‘thiophene‑sulfonamide oxopyrrolidines’ are functionally equivalent—risks selecting a compound with entirely different biological activity and no documented efficacy in the intended assay system.

Quantitative Differentiation Evidence for N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide


Binding Affinity to Purine Nucleoside Phosphorylase vs. In-Class FXa Inhibitors

This compound was evaluated against Toxoplasma gondii purine nucleoside phosphorylase, yielding a Ki of 200,000 nM [1]. In stark contrast, an advanced analog from the same patent family—5-chloro-N-[(3S)-1-[(2S)-1-(morpholin-4-yl)-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]-1-benzothiophene-2-sulfonamide (BDBM12546)—inhibits human Factor Xa with a Ki of 47 nM [2]. The approximately 4,000‑fold difference illustrates that the core scaffold alone does not confer FXa potency; rather, the specific substitution pattern on the sulfonamide and pyrrolidinone critically determines target engagement. The weak PNP affinity of the title compound indicates it is unlikely to act as a direct FXa inhibitor at pharmacologically relevant concentrations.

Purine nucleoside phosphorylase Binding affinity Selectivity profiling

Affinity for Nicotinic Acetylcholine Receptors Compared to Other Screening Library Members

In a broad profiling panel, the compound exhibited a Ki of 2,690 nM (2.69 µM) against the nicotinic acetylcholine receptor α2β2 subtype [1]. This micromolar affinity is substantially weaker than that of many nicotinic ligands, but it is notable that the compound registers any binding at all. The same assay format for a comparator thiophene‑sulfonamide analog lacking the 5‑chloro‑phenyl‑oxopyrrolidine motif showed no detectable binding (Ki > 100,000 nM) [1]. This suggests the 5‑chloro substitution may contribute to promiscuous or off‑target interactions that more optimized analogs have successfully eliminated.

Nicotinic acetylcholine receptor Off-target profiling Selectivity

Proteasome RPN11 Inhibition vs. Biochemical Potency Thresholds

The compound was evaluated for inhibition of the 26S proteasome regulatory subunit RPN11 (POH1) deubiquitinating activity in human erythrocyte lysates, yielding an IC50 of 4,600 nM (4.6 µM) [1]. This places it in the weak-to-moderate range compared to benchmark RPN11 inhibitors such as capzimin (IC50 ~ 300 nM in similar assays) [2]. The approximately 15‑fold lower potency means it is unsuitable as a tool compound for RPN11 inhibition without further structural optimization. No data are available to indicate whether the oxopyrrolidine‑sulfonamide core is the driver of this weak activity or whether the 5‑chloro‑phenyl substitution is detrimental.

Proteasome inhibition RPN11 deubiquitinase Cancer research

Structural and Crystallographic Proximity to High-Potency FXa Ligand GTC000101

The PDB entry 4Y6D (1.55 Å resolution) describes a Factor Xa complex with GTC000101, which incorporates a 5‑chlorothiophene‑ethenylsulfonamide‑oxopyrrolidine scaffold [1]. The title compound lacks the ethenyl linker and the fluorobenzamide tail present in GTC000101. SAR analysis from the associated medicinal chemistry campaign demonstrates that removal of the P4 biaryl motif (present in GTC000101 but absent here) reduces FXa affinity by more than 1,000‑fold in closely related pyrrolidin‑2‑ones [2]. By extrapolation, the title compound—representing a stripped‑down core—would be expected to show drastically reduced FXa binding, consistent with the lack of reported nanomolar FXa data.

Factor Xa X-ray crystallography Structure-based design

Application Scenarios for N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide Based on Evidence


Chemical Biology Profiling and Off‑Target Selectivity Screening Panels

Given the compound's documented weak binding across several unrelated target classes (PNP, nAChR, RPN11) [1], it may serve as a non‑optimized reference point in broad selectivity panels. Laboratories constructing counter‑screening libraries can include this compound to benchmark the selectivity of more potent lead compounds derived from the oxopyrrolidine‑sulfonamide series. Its micromolar range affinities provide a useful ‘noise floor’ for assay validation.

Scaffold‑Hopping Starting Point for Medicinal Chemistry Optimization

Although the compound lacks potent activity against any characterized target, it represents a minimal core structure (5‑chlorophenyl‑oxopyrrolidine‑thiophenesulfonamide) of a chemotype that, when appropriately elaborated, yields nanomolar inhibitors [2]. Structure‑based design teams may purchase this compound as a synthetic precursor or fragment for further functionalization, particularly if in‑house SAR programs aim to explore the vector from the phenyl ring that led to potent FXa inhibitors described in patent literature [3].

Negative Control for Factor Xa Inhibition Assays

Crystallographic and SAR evidence indicates that the compound lacks the key P4 extension required for high‑affinity FXa binding, and no nanomolar FXa inhibition has been reported [4]. Consequently, it can function as a structurally matched negative control in FXa enzymatic or cellular assays when testing analogs that do contain the full pharmacophore. This use is particularly relevant for distinguishing assay signal arising from the sulfonamide‑pyrrolidinone scaffold versus genuine target engagement.

Analytical Reference Standard for Mass Spectrometry and Chromatographic Method Development

The compound's distinct molecular formula (C14H13ClN2O3S2) and moderate molecular weight (356.85 Da) make it suitable as a retention‑time marker or internal standard during LC‑MS method development for sulfonamide‑containing compound libraries. Its commercial availability through multiple chemical suppliers (with appropriate quality certificates) supports its use as a consistent reference material for analytical workflow optimization.

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